2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde
Overview
Description
2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H12ClNO and its molecular weight is 209.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Many organic compounds, like “2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde”, can interact with various biological targets such as proteins, enzymes, or receptors. The specific targets would depend on the structure of the compound and its chemical properties .
Mode of action
The compound could interact with its targets through various mechanisms, such as binding to a receptor, inhibiting an enzyme, or disrupting a cellular process. The exact mode of action would depend on the specific biological target .
Biochemical pathways
The compound could affect various biochemical pathways depending on its targets. For example, if it inhibits an enzyme, it could disrupt a metabolic pathway, leading to changes in the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its absorption could be influenced by factors like its solubility, while its distribution could be affected by its size and charge .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular function .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biological Activity
2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C11H12ClN, with a molecular weight of 201.68 g/mol. The compound features a chlorobenzaldehyde moiety substituted with a pyrrolidine group, which is critical for its biological activity.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0048 mg/mL |
Escherichia coli | 0.0195 mg/mL |
Bacillus mycoides | 0.0098 mg/mL |
Candida albicans | 0.039 mg/mL |
The compound exhibited complete inhibition of growth at low concentrations, suggesting strong antibacterial efficacy .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies indicate that it can inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity Against Selected Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 61 |
DU145 (prostate cancer) | 47 |
PC3 (prostate cancer) | 7.08 |
These findings suggest that the compound may induce apoptosis in cancer cells, possibly through mechanisms involving the modulation of apoptotic pathways .
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The presence of the pyrrolidine ring may enhance its binding affinity to these targets, facilitating its bioactivity.
Case Studies
- Antiplasmodial Activity : A study explored the antiplasmodial effects of various derivatives related to this compound, highlighting that modifications in structure can significantly impact activity against Plasmodium falciparum . The results indicated that certain derivatives showed over 90% inhibition at concentrations as low as 3 µM.
- Antifungal Properties : Another investigation into related pyrrolidine derivatives revealed their potential antifungal activity against strains such as Fusarium oxysporum and C. albicans, with varying MIC values indicating moderate to good effectiveness .
Properties
IUPAC Name |
2-chloro-6-pyrrolidin-1-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHHLLAGAHZCKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001279830 | |
Record name | 2-Chloro-6-(1-pyrrolidinyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001279830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110405-86-2 | |
Record name | 2-Chloro-6-(1-pyrrolidinyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110405-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-(1-pyrrolidinyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001279830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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